molecular formula C4H6BNO2S B590767 (2-Methylthiazol-5-yl)boronic acid CAS No. 1190875-47-8

(2-Methylthiazol-5-yl)boronic acid

Cat. No. B590767
M. Wt: 142.967
InChI Key: TXEARPNXPNJAQJ-UHFFFAOYSA-N
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Description

“(2-Methylthiazol-5-yl)boronic acid” is a boronic acid derivative with the molecular formula C4H6BNO2S . It has a molecular weight of 142.98 g/mol . The IUPAC name for this compound is (2-methyl-1,3-thiazol-5-yl)boronic acid .


Molecular Structure Analysis

The molecular structure of “(2-Methylthiazol-5-yl)boronic acid” includes a boronic acid group attached to a 2-methylthiazol-5-yl group . The InChI string representation of the molecule is InChI=1S/C4H6BNO2S/c1-3-6-2-4 (9-3)5 (7)8/h2,7-8H,1H3 .


Chemical Reactions Analysis

Boronic acids, including “(2-Methylthiazol-5-yl)boronic acid”, are known to participate in various chemical reactions. They are particularly known for their role in Suzuki–Miyaura cross-coupling reactions . Other useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .


Physical And Chemical Properties Analysis

“(2-Methylthiazol-5-yl)boronic acid” has a molecular weight of 142.98 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . Its topological polar surface area is 81.6 Ų . The complexity of the molecule, as computed by PubChem, is 103 .

Scientific Research Applications

Boronic Acid in Glioblastoma Treatment Research

Research on boronic acids has shown promising results in glioblastoma treatment, where different doses of boron, including compounds related to boronic acid, were tested on glioblastoma cells. A study found that boron treatment could be an effective approach for treating glioblastoma, highlighting the potential therapeutic applications of boronic acid derivatives in cancer treatment (Aydın et al., 2020).

Boronic Acid Derivatives in Polymer Chemistry

Boronic acid-functionalized polymers have garnered attention for their unique characteristics and responsiveness to changes in pH and sugar concentrations. These features make them suitable for responsive membranes, drug delivery applications, and sensor materials. The challenges in monomer synthesis and polymerization of boronic acid-based polymers have spurred research towards optimizing polymerization techniques to expand the field (Vancoillie et al., 2016).

Boronic Acid in Synthesis of Insecticides

The synthesis of insecticidal compounds utilizing boronic acids, including phenylthiophene systems with haloxyether groups derived from halothiophene and boronic acids, demonstrates the role of boronic acid derivatives in developing broad-spectrum insecticides. These compounds show activity against various insect pests, highlighting the potential of boronic acid derivatives in agricultural chemistry (Cudworth et al., 2007).

Boronic Acid in Catalysis and Enantioselective Reactions

Boronic acids are versatile molecules used in various organic reactions and catalysis. A study on 3-borono-BINOL as a chiral boronic acid catalyst for the aza-Michael addition of hydroxamic acid to quinone imine ketals showcases the role of boronic acids in facilitating highly enantioselective reactions, opening new avenues for the synthesis of functionalized cyclohexanes (Hashimoto et al., 2015).

Boronic Acids in Organic Synthesis Intermediates

Future Directions

The future of boronic acid research is promising. The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules has been investigated . This approach allows access to unprecedented boronic acid libraries, paving the way for the discovery of new drugs and other useful compounds .

properties

IUPAC Name

(2-methyl-1,3-thiazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO2S/c1-3-6-2-4(9-3)5(7)8/h2,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEARPNXPNJAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(S1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291862
Record name B-(2-Methyl-5-thiazolyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylthiazol-5-yl)boronic acid

CAS RN

1190875-47-8
Record name B-(2-Methyl-5-thiazolyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190875-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Methyl-5-thiazolyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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